4-Hydroxy-3-((trimethylammonio)methyl)catechol
Overview
Description
4-Hydroxy-3-((trimethylammonio)methyl)catechol is a chemical compound with the molecular formula C₁₀H₁₆NO₃⁺ and a molecular weight of 198.239 g/mol This compound is known for its unique structure, which includes a catechol moiety substituted with a trimethylammonio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-((trimethylammonio)methyl)catechol typically involves the following steps:
Starting Materials: The synthesis begins with catechol as the primary starting material.
Methylation: Catechol undergoes methylation to introduce the trimethylammonio group. This step often involves the use of methylating agents such as methyl iodide (CH₃I) in the presence of a base like sodium hydroxide (NaOH).
Hydroxylation: The hydroxylation of the methylated intermediate is carried out to introduce the hydroxyl groups at the desired positions on the aromatic ring. This step may involve the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or other suitable reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors may be used.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-((trimethylammonio)methyl)catechol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms. Reducing agents such as sodium borohydride (NaBH₄) are commonly used.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring are replaced by other groups. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Quinones, oxidized catechol derivatives
Reduction: Reduced catechol derivatives
Substitution: Halogenated or nitrated catechol derivatives
Scientific Research Applications
4-Hydroxy-3-((trimethylammonio)methyl)catechol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and as a component in drug delivery systems.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-((trimethylammonio)methyl)catechol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: It may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting protective effects on cells.
Signal Transduction: The compound can modulate signal transduction pathways, influencing cellular responses to external stimuli.
Comparison with Similar Compounds
4-Hydroxy-3-((trimethylammonio)methyl)catechol can be compared with other similar compounds, such as:
Catechol: The parent compound, catechol, lacks the trimethylammonio group and has different chemical and biological properties.
Dopamine: A neurotransmitter with a similar catechol structure but with an amine group instead of the trimethylammonio group.
Norepinephrine: Another neurotransmitter with a catechol structure, but with an additional hydroxyl group and an amine group.
The uniqueness of this compound lies in its trimethylammonio group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
trimethyl-[(2,3,6-trihydroxyphenyl)methyl]azanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.BrH/c1-11(2,3)6-7-8(12)4-5-9(13)10(7)14;/h4-5H,6H2,1-3H3,(H2-,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPGQPPNPZUPQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=C(C=CC(=C1O)O)O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159662-73-4 | |
Record name | 4-Hydroxy-3-((trimethylammonio)methyl)catechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159662734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.